Cas no 1946823-42-2 (1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester)

Technical Introduction: 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester is a brominated trifluoropropyl-substituted pyrazole derivative with potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and trifluoropropyl functional groups enhances its reactivity, enabling selective modifications for targeted applications. The methyl ester moiety improves solubility and facilitates further derivatization under mild conditions. This compound is particularly valuable in the development of fluorinated bioactive molecules, where the trifluoropropyl group can influence metabolic stability and binding affinity. Its well-defined structure ensures consistency in synthetic routes, making it a reliable building block for research and industrial applications.
1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester structure
1946823-42-2 structure
Product name:1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester
CAS No:1946823-42-2
MF:C8H8BrF3N2O2
MW:301.060531616211
CID:5153189

1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester
    • Inchi: 1S/C8H8BrF3N2O2/c1-16-7(15)5-4-14(13-6(5)9)3-2-8(10,11)12/h4H,2-3H2,1H3
    • InChI Key: AYZWUAYLQRPCPP-UHFFFAOYSA-N
    • SMILES: N1(CCC(F)(F)F)C=C(C(OC)=O)C(Br)=N1

1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB554050-500 mg
Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate; .
1946823-42-2
500MG
€589.80 2022-03-01
abcr
AB554050-250 mg
Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate; .
1946823-42-2
250MG
€454.70 2022-03-01
abcr
AB554050-1 g
Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate; .
1946823-42-2
1g
€787.20 2022-03-01
abcr
AB554050-100 mg
Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate; .
1946823-42-2
100MG
€343.30 2022-03-01

Additional information on 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester

Introduction to 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester (CAS No. 1946823-42-2)

1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester, identified by its CAS number 1946823-42-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazole class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a bromine substituent at the 3-position and a trifluoropropyl group at the 1-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The methyl ester functionality in the name indicates the presence of an ester group attached to the carboxylic acid moiety at the 4-position of the pyrazole ring. This ester group not only influences the solubility and stability of the compound but also serves as a versatile handle for further chemical modifications. Such modifications are essential in medicinal chemistry for optimizing pharmacokinetic properties, enhancing binding affinity to biological targets, and improving overall drug efficacy.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester through multi-step synthetic routes that leverage modern catalytic methods and purification techniques. These synthetic strategies have been instrumental in producing high-purity samples suitable for preclinical and clinical studies. The compound’s structural complexity necessitates rigorous analytical characterization to confirm its identity and purity, typically employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In the realm of medicinal chemistry, pyrazole derivatives like 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester have been extensively studied due to their ability to modulate various biological pathways. The bromine atom at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for derivatization. Meanwhile, the trifluoropropyl group introduces fluorine atoms into the molecule, which are known to improve metabolic stability and binding interactions with biological targets. These features make this compound a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. The specific structural motifs present in 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,3,3-trifluoropropyl)-, methyl ester align well with these therapeutic areas. For instance, studies have demonstrated that halogenated pyrazoles can interact with key enzymes and receptors involved in disease pathways, offering a rational basis for their development into novel therapeutics.

The trifluoropropyl group is particularly noteworthy as it is a common pharmacophore in drug design due to its ability to enhance lipophilicity and metabolic resistance. This feature is especially relevant in oncology research, where compounds with improved pharmacokinetic profiles are highly sought after. Additionally, the bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

Recent publications highlight several innovative applications of halogenated pyrazoles in medicinal chemistry. For example,a study published in *Journal of Medicinal Chemistry* reported on the synthesis and evaluation of various brominated pyrazoles as inhibitors of protein kinases involved in cancer progression. The lead compound from this study exhibited potent activity against multiple kinase targets while maintaining good selectivity profiles—a testament to the value of structural optimization strategies like those employed in designing 1H-Pyrazole-4-carboxylic acid derivatives.

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-(3,trifluoropropyl)-,methyl ester also involves considerations regarding scalability and cost-effectiveness. Industrial production requires robust synthetic routes that minimize byproduct formation and maximize yield efficiency. Advances in flow chemistry have provided new opportunities for synthesizing complex molecules like this one under controlled conditions with reduced waste generation—a critical factor in sustainable pharmaceutical manufacturing.

The role played by computational chemistry cannot be overstated when developing new drug candidates like 1H-Pyrazole-4-carboxylic acid, 3-bromo-1((trifluoropropyl))-,methyl ester. Molecular modeling techniques allow researchers to predict binding affinities between potential drugs and biological targets before conducting costly wet-lab experiments. This approach accelerates hit identification processes significantly while reducing experimental redundancy—a key advantage for modern drug discovery programs.

In conclusion,1H-Pyrazole-4-carboxylic acid, 3-bromo-1((trifluoropropyl))-,methyl ester represents an intriguing molecule with significant potential across multiple therapeutic areas due to its unique structural features including halogenated substituents at strategic positions along with an ester functionality providing opportunities for further derivatization through established synthetic methodologies such as cross-coupling reactions or nucleophilic substitutions . Its development underscores how careful molecular design combined with state-of-the-art analytical techniques can yield novel compounds poised to address critical unmet medical needs through targeted intervention within disease-relevant pathways . As research progresses ,this class continues expanding role promise future treatments ranging from oncology toward infectious diseases ,highlighting enduring relevance heterocyclic scaffolds modern medicinal chemistry .

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.